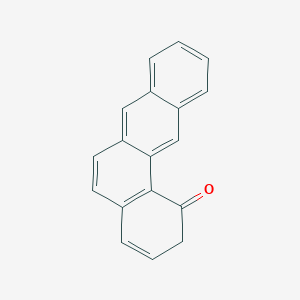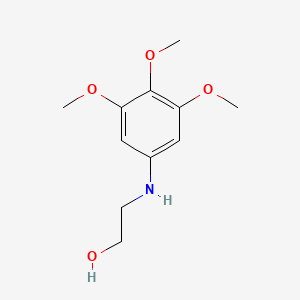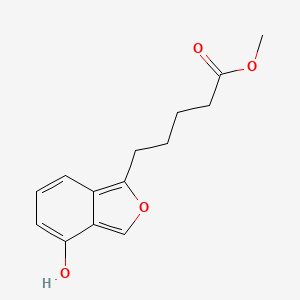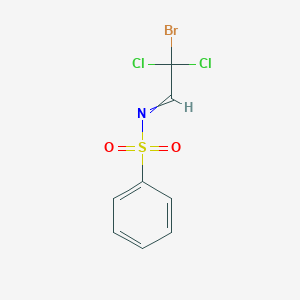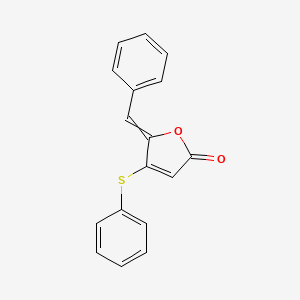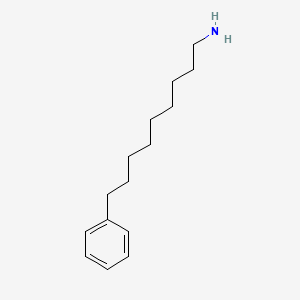
Benzenenonanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenenonanamine is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring attached to a nonylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzenenonanamine can be synthesized through several methods. One common approach involves the alkylation of aniline with nonyl halides under basic conditions. Another method includes the reduction of nitrothis compound using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is typically produced via catalytic hydrogenation of nitrothis compound. This process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction.
Análisis De Reacciones Químicas
Types of Reactions: Benzenenonanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it to different amines or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Nitrothis compound, nitrosothis compound.
Reduction: Nonylbenzene, secondary and tertiary amines.
Substitution: Halogenated this compound, nitrothis compound, sulfonated this compound.
Aplicaciones Científicas De Investigación
Benzenenonanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of benzenenonanamine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which it is used.
Comparación Con Compuestos Similares
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
Nonylamine: An aliphatic amine with a nonyl group attached to the amino group.
Benzylamine: An aromatic amine with a benzyl group attached to the amino group.
Uniqueness: Benzenenonanamine is unique due to the combination of its aromatic benzene ring and the long nonyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
117534-09-5 |
|---|---|
Fórmula molecular |
C15H25N |
Peso molecular |
219.37 g/mol |
Nombre IUPAC |
9-phenylnonan-1-amine |
InChI |
InChI=1S/C15H25N/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14,16H2 |
Clave InChI |
PEXYCIDPTYEWFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


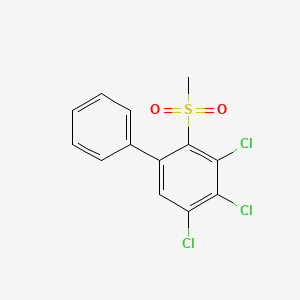
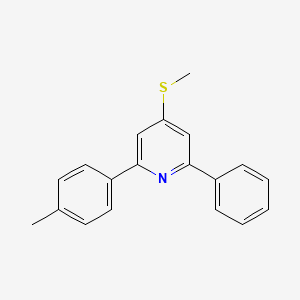
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
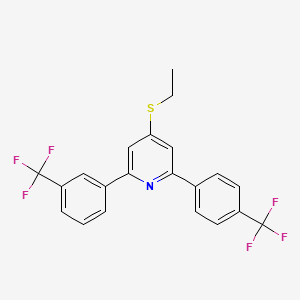
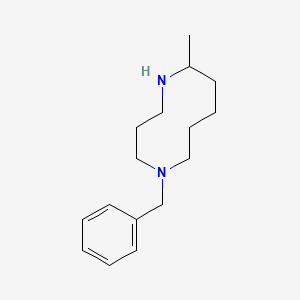
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
